![molecular formula C13H19N5O2 B3000058 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1226432-15-0](/img/structure/B3000058.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with a complex structure featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole rings, followed by their functionalization and coupling. Common reagents used in these steps include hydrazine derivatives, alkyl halides, and carboxylic acid derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques like recrystallization or chromatography to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions are often performed at lower temperatures under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide
- N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Its dual pyrazole rings and methoxy group are particularly noteworthy, as they contribute to its distinct properties compared to similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and applications in various fields.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4O3, with a molecular weight of approximately 278.32 g/mol. The compound features a pyrazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, it has shown significant cytotoxic effects against various cancer cell lines. In a study evaluating similar pyrazole compounds, it was found that certain derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
SF-268 | 12.50 |
NCI-H460 | 42.30 |
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has also been documented extensively. For example, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The inhibition percentages were reported to be as high as 85% at concentrations comparable to standard anti-inflammatory drugs.
Antimicrobial Activity
Pyrazole compounds have shown promising antimicrobial properties as well. Studies indicate that derivatives exhibit activity against various bacterial strains, suggesting their potential use in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the pyrazole ring interacts with specific enzymes and receptors involved in cellular signaling pathways. This interaction may lead to the modulation of various biological processes including apoptosis in cancer cells and the inflammatory response.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against A549 lung cancer cells, revealing significant growth inhibition at concentrations as low as 26 µM .
- Anti-inflammatory Evaluation : In a comparative study, a derivative exhibited more than 90% inhibition of IL-6 production at a concentration of 10 µM compared to standard treatments .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-9-7-10(2)18(15-9)6-5-14-12(19)11-8-17(3)16-13(11)20-4/h7-8H,5-6H2,1-4H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEIYIAHTMEPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CN(N=C2OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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